molecular formula C26H27N5O2S2 B2978753 (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)prop-2-enamide CAS No. 744264-23-1

(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)prop-2-enamide

Cat. No. B2978753
CAS RN: 744264-23-1
M. Wt: 505.66
InChI Key: FLUOCTLCAQZZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C26H27N5O2S2 and its molecular weight is 505.66. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity : One study explored the diastereoselective synthesis of functionalized tetrahydropyrimidin‐2‐thiones via ZnCl2 promoted one-pot reactions using morpholine and piperidine, which are components of the compound . These reactions result in derivatives with potential biological activities (Liu, Zhang, Sun, & Yan, 2014).

  • Chemical Reactions and Derivatives : Another research described the reactions of various nucleophiles, including morpholine and piperidine, to create new enaminone derivatives. These reactions and the resulting compounds could provide insights into the properties and potential applications of similar compounds (Ahmed, 2017).

  • Heterocyclic Compounds Synthesis : A study focused on the synthesis of heterocyclic compounds involving reactions with amines, including morpholine and piperidine, indicating the utility of such compounds in synthesizing diverse heterocyclic structures (Takamizawa, Hirai, & Hamashima, 1968).

  • Antimicrobial Activity : Research on the synthesis of biquinoline derivatives bearing a thiazole moiety, using piperidine as a catalyst, highlighted the potential antimicrobial activity of these compounds. This suggests a possible application of similar structures in antimicrobial research (Shah, Shah, Patel, & Patel, 2012).

  • Pharmacological Potential : A study synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, revealing significant anti-arrhythmic activity. This demonstrates the potential pharmacological applications of compounds containing piperidine and related structures (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

  • Organic Chemistry Applications : A research focused on the reactions of benzobthiophen dioxides with morpholine and piperidine, providing insights into the chemical properties and reactions of these compounds, which can be relevant for organic chemistry applications (Buggle, McManus, & O'sullivan, 1978).

properties

IUPAC Name

(Z)-2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2S2/c27-18-19(25(32)28-20-6-8-21(9-7-20)30-12-14-33-15-13-30)17-23-24(22-5-4-16-34-22)29-26(35-23)31-10-2-1-3-11-31/h4-9,16-17H,1-3,10-15H2,(H,28,32)/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUOCTLCAQZZKG-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(S2)C=C(C#N)C(=O)NC3=CC=C(C=C3)N4CCOCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=C(S2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)N4CCOCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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